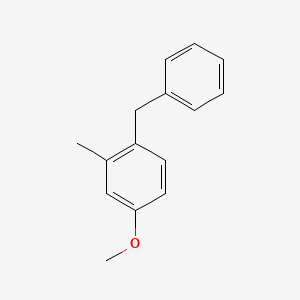![molecular formula C18H22O5 B14275806 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid CAS No. 133593-74-5](/img/structure/B14275806.png)
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a naphthalene core substituted with methoxy and propan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur at the correct positions on the naphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and propan-2-yl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group may also play a role in its biological activity by participating in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-propanol: A simpler compound with similar functional groups but a different core structure.
Naphthalene-2-carboxylic acid: Lacks the methoxy and propan-2-yl substitutions, making it less complex.
1,4-Dimethoxybenzene: Contains methoxy groups but lacks the naphthalene core and carboxylic acid group.
Uniqueness: 1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
133593-74-5 |
|---|---|
Molekularformel |
C18H22O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-methoxy-5,7-di(propan-2-yloxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H22O5/c1-10(2)22-12-8-15-13(16(9-12)23-11(3)4)6-7-14(18(19)20)17(15)21-5/h6-11H,1-5H3,(H,19,20) |
InChI-Schlüssel |
NJTXBOLKWHHYHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=C(C=CC(=C2OC)C(=O)O)C(=C1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


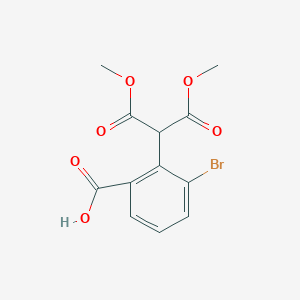
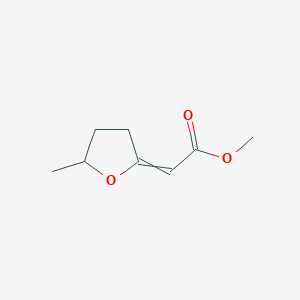
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
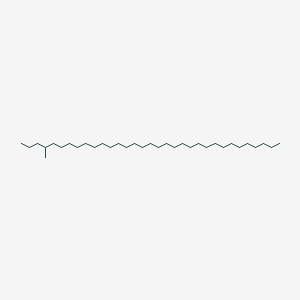
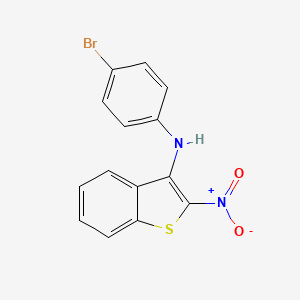
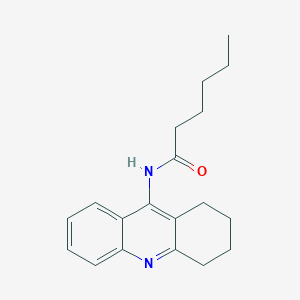
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
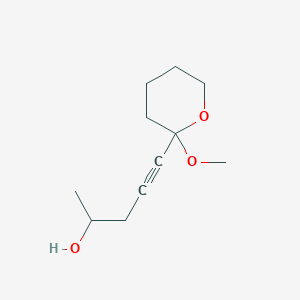
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
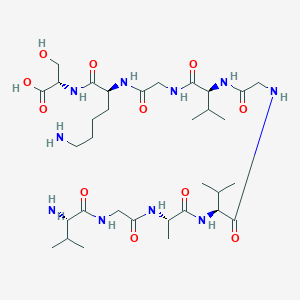
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
